Lanatoside C is a naturally occurring primary cardiac glycoside extracted from Digitalis lanata. Structurally distinguished from its secondary metabolite, digoxin, by the presence of a terminal glucose and an acetyl group on the third digitoxose sugar, it serves as a critical procurement target in both pharmaceutical manufacturing and analytical chemistry [1]. In industrial workflows, it functions as the direct biochemical precursor for the semi-synthesis of digoxin and deslanoside. In laboratory settings, it is utilized as a reference standard for pharmacopeial compliance (Digoxin EP Impurity H) and as a distinct Na+/K+-ATPase inhibitor with unique downstream signaling profiles compared to standard cardenolides.
Procuring downstream metabolites like digoxin or deslanoside as substitutes for Lanatoside C compromises both synthetic and analytical workflows. In API manufacturing, Lanatoside C is the mandatory starting material for controlled deglucosylation and deacetylation; substituting it with pre-cleaved glycosides eliminates the ability to study or optimize these conversion pathways. In pharmacological assays, the bulky acetyl-glucosyl moiety of Lanatoside C alters its binding kinetics and downstream kinase signaling, meaning substitution with digoxin can yield diametrically opposite pathway activations, such as the suppression rather than induction of ERK phosphorylation [1]. Furthermore, in quality control, Lanatoside C is structurally mandated as a specific impurity standard, making generic class-level substitution analytically invalid.
In raw Digitalis lanata extracts, Lanatoside C is the predominant primary glycoside, making it the necessary target for high-yield digoxin synthesis. Quantitative analysis demonstrates that untreated D. lanata leaves contain 115.6 µg of Lanatoside C per 100 mg of dry weight, compared to only 7.45 µg of native digoxin. Through controlled chemical hydrolysis (using sodium methoxide and acetic acid), the Lanatoside C pool is quantitatively converted to yield 115.1 µg of digoxin per 100 mg of leaves [1].
| Evidence Dimension | Native concentration in unhydrolyzed D. lanata source material |
| Target Compound Data | Lanatoside C: 115.6 µg / 100 mg dry leaf |
| Comparator Or Baseline | Digoxin: 7.45 µg / 100 mg dry leaf |
| Quantified Difference | Lanatoside C is present at a >15-fold higher concentration natively. |
| Conditions | HPLC-UV analysis of 50% methanol extracts of unhydrolyzed Digitalis lanata leaves. |
Industrial and academic buyers developing extraction or semi-synthetic workflows must procure Lanatoside C to accurately model the primary mass-balance conversion into secondary glycosides like digoxin and deslanoside.
While Lanatoside C shares the core Na+/K+-ATPase inhibition mechanism with other cardiac glycosides, its distinct structural appendages drive divergent downstream signaling. In human hepatocellular carcinoma (HCC) models, Lanatoside C suppresses ERK activation in a time- and concentration-dependent manner, acting primarily through protein kinase Cδ (PKCδ) to induce apoptosis. This contrasts sharply with the established mechanisms of digoxin, ouabain, and proscillaridin A, which are documented to induce ERK activation under similar conditions [1].
| Evidence Dimension | Effect on ERK phosphorylation pathway |
| Target Compound Data | Lanatoside C: Suppresses ERK activation |
| Comparator Or Baseline | Digoxin / Ouabain: Induces ERK activation |
| Quantified Difference | Diametrically opposite downstream kinase modulation despite shared primary receptor target. |
| Conditions | In vitro HCC cell line assays monitoring ERK phosphorylation over time and concentration gradients. |
Researchers screening cardiac glycosides for oncology repurposing must select Lanatoside C specifically to target the PKCδ/ERK-suppression pathway, as substituting with digoxin will trigger the opposite cellular response.
Lanatoside C is structurally designated as Digoxin EP Impurity H. During the commercial production of digoxin, incomplete enzymatic cleavage of the terminal glucose and acetyl groups leaves residual Lanatoside C in the final API. Pharmacopeial monographs require the precise quantification of this specific precursor to validate the completion of the digilanidase-mediated hydrolysis, exploiting the exact mass difference of the acetyl and glucose moieties .
| Evidence Dimension | Structural identity in pharmacopeial testing |
| Target Compound Data | Lanatoside C (Digoxin Impurity H): Contains terminal glucose and acetyl group (MW 985.12) |
| Comparator Or Baseline | Digoxin (API): Lacks terminal glucose and acetyl group (MW 780.95) |
| Quantified Difference | Exact structural mass difference of 1 acetyl and 1 glucose moiety. |
| Conditions | HPLC analytical validation of Digoxin API purity. |
Analytical laboratories and QA/QC departments must procure high-purity Lanatoside C to comply with regulatory mandates for Digoxin impurity profiling, a function no other glycoside can fulfill.
Lanatoside C is the optimal starting material for chemical and biochemical synthesis workflows aiming to produce digoxin or deslanoside. Because it natively contains the full acetyl-glucosyl chain, it allows process chemists to optimize specific deacetylation (via sodium methoxide) or deglucosylation (via acetic acid/digilanidase) steps, enabling precise yield control in API manufacturing [1].
In pharmaceutical quality assurance, Lanatoside C is strictly required as a reference standard (Digoxin EP Impurity H). It is utilized in HPLC-UV assays to detect incomplete enzymatic hydrolysis in commercial digoxin batches, ensuring that the API meets European Pharmacopoeia (EP) and USP purity specifications .
For oncology researchers investigating the repurposing of cardiac glycosides, Lanatoside C provides a unique mechanistic profile. Its ability to suppress ERK activation via PKCδ—in direct contrast to the ERK-inducing effects of digoxin—makes it a critical compound for studies targeting hepatocellular carcinoma and other malignancies where standard cardenolides fail or produce pro-proliferative signaling [2].
Acute Toxic